Iminodiacetic acid, monosodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

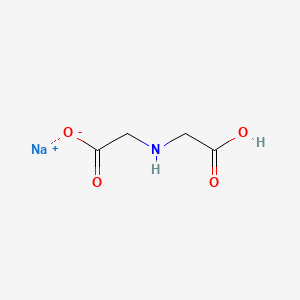

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

31685-59-3 |

|---|---|

Molecular Formula |

C4H6NNaO4 |

Molecular Weight |

155.08 g/mol |

IUPAC Name |

sodium;2-(carboxymethylamino)acetate |

InChI |

InChI=1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

YMUIJWOIZMVBQZ-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)NCC(=O)[O-].[Na+] |

Related CAS |

142-73-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Iminodiacetic Acid Monosodium

Industrial Production Routes for Iminodiacetic Acid and its Salts

The industrial synthesis of iminodiacetic acid (IDA) and its salts is driven by their utility as intermediates in the production of other high-value chemicals. Efficient production routes are crucial for economic viability.

Synthesis from Disodium (B8443419) Iminodiacetic Acid

A primary industrial method for producing a stable, concentrated aqueous solution of monosodium iminodiacetate (B1231623) (MSIDA) involves the acidification of disodium iminodiacetate (DSIDA). Concentrated solutions of DSIDA are often insoluble at ambient temperatures (below approximately 55°C), which complicates storage and transportation. wipo.intgoogle.com To resolve this, a strong acid, such as hydrochloric acid (HCl) or sulfuric acid, is added to an aqueous solution of DSIDA. google.com This process converts the disodium salt to the monoalkali salt, which remains stable and soluble in a concentrated form (greater than 25% IDA equivalents) at room temperature. google.com

The acidification is typically performed by adding about 0.8 to 1.2 moles of the strong acid for every mole of DSIDA. google.com An alternative approach involves reacting DSIDA with phosphorus trichloride (B1173362) (PCl₃) and water. patsnap.compatsnap.com This reaction generates a strong acid in situ, which then neutralizes one of the sodium ions on the DSIDA molecule to form MSIDA. patsnap.com For instance, a hot solution (e.g., 60°C) of DSIDA can be treated with PCl₃, keeping the temperature below 105°C, to yield a solution containing MSIDA, sodium chloride (NaCl), and phosphorous acid (H₃PO₃). patsnap.com This resulting stable MSIDA solution can then be conveniently used as a liquid precursor in subsequent chemical manufacturing processes. wipo.int

Role as an Intermediate in Agrochemical Synthesis

Iminodiacetic acid and its salts are crucial intermediates in the agrochemical industry, particularly for the synthesis of the broad-spectrum herbicide N-(phosphonomethyl)glycine, commonly known as glyphosate (B1671968). google.comgoogle.com The monosodium salt of IDA serves as a direct precursor in one of the major manufacturing routes for glyphosate. wipo.intpatsnap.com

The process involves the phosphonomethylation of the MSIDA solution. In a typical procedure, the concentrated MSIDA solution is reacted with phosphorous acid and formaldehyde. google.compatsnap.com This reaction leads to the formation of N-(phosphonomethyl)iminodiacetic acid (PMIDA), which is the immediate precursor to glyphosate. The use of a stable, concentrated MSIDA solution is economically advantageous as it eliminates the need for numerous purification and recovery steps that would be required if starting from a crude hydrolysate. google.com The conversion of PMIDA to glyphosate is then achieved through an oxidation process.

| Starting Material | Intermediate | Final Product (Precursor) | Key Reagents |

|---|---|---|---|

| Disodium Iminodiacetate (DSIDA) | Monosodium Iminodiacetate (MSIDA) | N-(phosphonomethyl)iminodiacetic acid (PMIDA) | HCl or PCl₃/H₂O (for MSIDA); Phosphorous acid, Formaldehyde (for PMIDA) |

Advanced Synthesis of Iminodiacetic Acid Derivatives

Research into iminodiacetic acid extends beyond its industrial-scale production, with significant work being done on creating advanced materials and compounds with specialized properties.

Hydrothermal Synthesis Approaches for Coordination Compounds

Hydrothermal synthesis is a powerful technique used to create crystalline coordination compounds and polymers from iminodiacetic acid derivatives. This method involves reacting the ligand with metal salts or oxides in water at high temperatures and pressures. The specific structure of the resulting compound can be controlled by factors such as pH and the reacting metals. rsc.org

For example, researchers have prepared novel coordination polymers by reacting benzyliminodiacetic acid with lanthanide oxides under hydrothermal conditions, yielding both one-dimensional (1D) chains and two-dimensional (2D) networks. rsc.org Similarly, N-(phosphonomethyl)iminodiacetic acid has been used as a versatile chelating ligand to construct multi-dimensional coordination polymers with transition metals like cobalt and cadmium. ua.pt These reactions can produce complex structures, such as binuclear anionic units where metal cations are trapped within chelate rings formed by the ligand. ua.pt Hydrothermal synthesis has also been employed to create lanthanide carboxylate-phosphonates, which form 2D layered structures and exhibit interesting luminescent properties. nih.gov

Development of Nanoporous Iminodiacetic Acid Sorbents

Nanoporous materials functionalized with iminodiacetic acid (IDAA) have been developed as highly effective sorbents for capturing metal ions. nih.gov These materials leverage the strong chelating ability of the IDAA ligand, which is essentially half of the well-known EDTA molecule. nih.gov

One approach involves grafting the IDAA ligand onto a nanoporous support using self-assembled monolayers in mesoporous supports (SAMMS). This technique creates a high density of accessible ligands, enhancing the metal binding affinity compared to randomly oriented polymer-based resins. nih.gov Another method involves the modification of nanoporous carbon (CMK-3). The carbon surface is first treated to introduce functional groups, which are then used to covalently attach diethyl iminodiacetate, followed by hydrolysis to expose the chelating acid groups. dormaj.com These IDAA-functionalized sorbents have shown high adsorption capacities for heavy metal ions like lead, copper, and cadmium from aqueous solutions. dormaj.com

| Sorbent Type | Support Material | Synthesis Method | Target Application |

|---|---|---|---|

| IDAA SAMMS | Mesoporous Silica | Self-assembly of IDAA-silane inside nanopores | Binding transition metal cations and anionic metal complexes nih.gov |

| IDA-CMK-3 | Nanoporous Carbon | Covalent modification of oxidized carbon with diethyl iminodiacetate, followed by hydrolysis | Removal of Pb(II), Cu(II), and Cd(II) from aqueous solutions dormaj.com |

Purification and Isolation Techniques for Iminodiacetic Acid Monosodium

The purification of iminodiacetic acid and its salts is a critical step that directly impacts product quality and process efficiency. A significant challenge in the synthesis of MSIDA from DSIDA via acidification is the concurrent formation of sodium salts, such as sodium chloride (NaCl), as a byproduct. patsnap.comgoogle.com

An effective separation technique exploits the different solubility characteristics of monosodium iminodiacetate and sodium chloride at varying temperatures. google.com The process begins by neutralizing a DSIDA solution with an acid like HCl to a weakly acidic pH (e.g., 4.0-6.0), forming a mixture of MSIDA and NaCl. google.com The solution is then concentrated and heated (e.g., to 80-85°C). patsnap.comgoogle.com At this elevated temperature, the solubility of MSIDA is high, while the solubility of NaCl is less affected. This allows for the separation of a significant portion of the sodium chloride by hot filtration. patsnap.comgoogle.com

Coordination Chemistry and Chelation Mechanisms of Iminodiacetic Acid Monosodium

Design and Structural Elucidation of Metal-Iminodiacetate Coordination Polymers

The design of coordination polymers utilizing the monosodium salt of iminodiacetic acid as a ligand has garnered significant interest due to the versatile coordination behavior of the iminodiacetate (B1231623) (IDA) anion. The IDA ligand, possessing one amino nitrogen and two carboxylate oxygen atoms, can act as a tridentate chelating agent, forming stable five-membered rings with metal ions. This chelation is a key factor in the formation of diverse and stable coordination architectures. The design principles of these polymers are rooted in the selection of metal centers with specific coordination geometries and the ability of the IDA ligand to bridge metal ions, leading to the formation of extended one-, two-, or three-dimensional networks.

Heteronuclear Coordination Architectures

The synthesis of heteronuclear coordination polymers, which contain at least two different metal ions, represents a sophisticated approach to designing advanced materials with tunable properties. The iminodiacetate ligand is particularly well-suited for constructing such architectures due to its ability to coordinate with a variety of metal ions, leading to the formation of both homo- and heterobimetallic complexes. mdpi.comjuw.edu.pk

A notable example of heteronuclear coordination polymers involves the combination of 3d and 4f metals. For instance, the ionothermal synthesis of isostructural 3d-4f heterometal coordination polymers with the formula [LnFe(III)Fe(6)(Hpmida)(6)]·2H(2)O (where Ln = Eu, Dy, Ho, Y and H(4)pmida is N-(phosphonomethyl) iminodiacetic acid) has been reported. nih.gov These compounds feature a three-dimensional structure built from a secondary building unit of Fe(2)(Hpmida)(2). nih.gov The synthesis of heterobimetallic products with the general formula Bu(3)SnLMLSnBu(3) (where M = Zn, Cu, Mn, and Cd) has also been achieved, demonstrating the versatility of iminodiacetate in incorporating different transition metals. juw.edu.pk

In these heteronuclear structures, the iminodiacetate ligand can adopt various coordination modes, including monodentate, bidentate, and chelating, which facilitates the bridging of different metal centers. juw.edu.pk The carboxylate groups of the IDA ligand can bridge metal atoms in both a syn-anti and an anti-anti fashion, leading to the formation of extended polymeric chains or layers. The choice of metal ions and the reaction conditions play a crucial role in determining the final architecture of the heteronuclear coordination polymer.

Supramolecular Assemblies Based on Iminodiacetate Ligands

Hydrogen bonds are a predominant force in the self-assembly of metal-iminodiacetate (M-IDA) complexes. acs.org For instance, in mononuclear copper(II) and nickel(II) complexes, molecules are linked by a combination of N–H···O, O–H···O, and C–H···O hydrogen bonds to form two-dimensional frameworks. acs.org In a nickel(II)-IDA complex, adjacent monomeric anionic [Ni(IDA)2]2– units are connected by aminopyridine cations through strong complementary N–H···O hydrogen bonds. acs.org

Beyond hydrogen bonding, other weak interactions such as lone-pair-π and π-π interactions are crucial in stabilizing the supramolecular assemblies. acs.org Aromatic molecules engaged in lone pair-π interactions with the non-coordinated carbonyl moieties of the iminodiacetate ligand play a significant role in the self-assembly process. acs.org The interplay of these various non-covalent forces leads to the formation of diverse and intricate supramolecular architectures, highlighting the importance of crystal engineering principles in the design of these materials.

Crystallographic Analysis of Iminodiacetate Metal Complexes and Polymers

The iminodiacetate dianion typically acts as a tridentate ligand, forming two fused five-membered chelate rings with a metal ion. wikipedia.org However, it can also function as a bidentate ligand through its two carboxylate groups. wikipedia.org

In a cobalt(II)-iminodiacetate coordination polymer, [Co(C4H5NO4)(H2O)2], the Co atom is in a distorted octahedral environment. researchgate.net The donor atoms of the iminodiacetate ion (one nitrogen and two oxygens) are located on the same face of the octahedron. researchgate.net The coordination sphere is completed by two water molecules and an oxygen atom from an adjacent iminodiacetate ion, which leads to the formation of infinite chains. researchgate.net

The analysis of copper(II)-iminodiacetate complexes reveals that the Cu(II) ion, with its d9 electronic configuration, often exhibits distorted coordination geometries due to the Jahn-Teller effect, with square pyramidal being a common geometry. The iminodiacetate ligand typically occupies three coordination sites in a meridional arrangement.

The following tables summarize key crystallographic data for selected metal-iminodiacetate complexes.

Table 1: Crystallographic Data for Selected Metal-Iminodiacetate Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Co(C4H5NO4)(H2O)2] | Orthorhombic | Pca21 | 14.345(1) | 5.234(1) | 9.780(1) | 90 | researchgate.net |

| [Ni(C42H42K2N4Ni4O27)] | Monoclinic | P21/n | 4.946(1) | 20.084(1) | 9.015(1) | 92.32(1) | researchgate.net |

Table 2: Selected Bond Lengths (Å) and Angles (°) for [Co(C4H5NO4)(H2O)2]

| Bond | Length (Å) | Angle | Degree (°) |

| Co-N | 2.120(3) | O(1)-Co-N(1) | 81.3(1) |

| Co-O(1) | 2.063(3) | O(2)-Co-N(1) | 79.9(1) |

| Co-O(2) | 2.151(3) | O(1)-Co-O(2) | 161.2(1) |

| Co-O(water) | 2.126(3) | ||

| Co-O(water) | 2.157(3) | ||

| Co-O(adjacent) | 2.054(3) | ||

| Data sourced from researchgate.net |

Table 3: Selected Bond Lengths (Å) for Copper(II)-Amino Acid Complexes

| Complex | Cu-N Distance (Å) | Cu-O Distance (Å) |

| Copper-glycine | 1.768 | - |

| Copper-triglycine sulfate (B86663) | - | - |

| Copper-glycylglycine | 2.181 | - |

| Mononuclear Copper(II) Schiff Base Complex | 1.929(3) | 1.851(2), 1.902(2), 1.927(2) |

| Data compiled from mdpi.comnih.gov |

Catalytic Applications and Mechanistic Investigations Involving Iminodiacetic Acid Monosodium

Iminodiacetic Acid as a Ligand in Catalysis

Iminodiacetic acid (IDA) functions as a versatile tridentate ligand in coordination chemistry, forming stable complexes with a variety of metal ions. The iminodiacetate (B1231623) dianion coordinates with a metal center through its two carboxylate oxygen atoms and the central amine nitrogen atom, creating two fused, five-membered chelate rings. smolecule.com This chelation process results in thermodynamically favorable and stable metal complexes, a characteristic that is fundamental to its application in catalysis. smolecule.com The ability of IDA to act as a chelating agent allows for the modification of the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. researchgate.net

Enhancement of Catalyst Selectivity through Chelation

The chelation of metal ions by iminodiacetic acid is a key strategy for enhancing the selectivity of catalytic systems. By forming stable complexes, IDA can prevent undesirable interactions between the active metal and the support material, leading to better dispersion and more controlled catalytic behavior. researchgate.net This effect is particularly notable in hydrotreating catalysts, where chelating agents can inhibit strong metal-carrier interactions, thus improving catalyst performance. researchgate.net

The functionalization of supports with IDA has also been shown to control selectivity in biocatalysis. For instance, heterofunctional epoxy supports modified with iminodiacetic acid and chelated with Ni²⁺ ions have been used for the covalent immobilization of lipases. This specific immobilization strategy influences the enzyme's conformation and accessibility, leading to enhanced regioselectivity in the hydrolysis of fish oil. The resulting biocatalyst showed a marked preference for eicosapentaenoic acid (EPA) over docosahexaenoic acid (DHA).

| Biocatalyst | Reaction Condition | Catalytic Efficiency | EPA/DHA Selectivity |

|---|---|---|---|

| epoxy-IDA-RML | pH 7.0, 25 °C | Data not available | 18.1 |

| epoxy-IDA-NH₂-RML | pH 7.0, 25 °C | 1.7 | Data not available |

| epoxy-IDA-NH₂-RML | pH 5, 4 °C | 1.1 | 22.1 |

Furthermore, grafting IDA moieties onto materials like graphene oxide can alter the material's intrinsic affinity for different metal ions. nih.gov While graphene oxide typically shows a strong affinity for lead, functionalization with IDA shifts the selectivity towards copper, demonstrating the powerful influence of the chelating ligand on surface binding properties. nih.gov

Applications in Organic Transformations

Iminodiacetate-based catalysts have found application in a variety of organic transformations. Metal complexes incorporating IDA or its derivatives serve as effective catalysts in oxidation reactions, including the epoxidation of alkenes. taylorandfrancis.com For example, a one-dimensional coordination polymer of Manganese(II) with N-(4-carboxybenzyl) iminodiacetic acid has demonstrated catalytic activity for this transformation. taylorandfrancis.com

A significant industrial application involving an iminodiacetic acid derivative is in the synthesis of N-(phosphonomethyl)glycine, commonly known as glyphosate (B1671968). In this process, N-(phosphonomethyl)iminodiacetic acid is oxidized to the final product. patsnap.com This transformation can be catalyzed by systems such as an improved catalyst comprising a noble metal and tellurium on a carbon support or an oxidation catalyst prepared by pyrolyzing iron and nitrogen sources on a carbon support. patsnap.com

| Transformation | Catalyst System | Substrate | Product | Reference |

|---|---|---|---|---|

| Epoxidation | Mn(II) with N-(4-carboxybenzyl) iminodiacetic acid | Alkenes | Epoxides | taylorandfrancis.com |

| Oxidation | Noble metal and tellurium on carbon support | N-(phosphonomethyl)iminodiacetic acid | N-(phosphonomethyl)glycine (Glyphosate) | patsnap.com |

| Oxidation | Iron and nitrogen on carbon support | N-(phosphonomethyl)iminodiacetic acid | N-(phosphonomethyl)glycine (Glyphosate) | patsnap.com |

Fundamental Studies on Reaction Mechanisms with Iminodiacetate-Based Catalysts

Understanding the reaction mechanisms of catalysts based on iminodiacetate is crucial for their optimization and the development of new catalytic systems. The fundamental action of IDA as a ligand involves the stepwise interaction of its carboxylate and amine functional groups with a metal cation, leading to the formation of a stable chelate complex. researchgate.net

In the context of heterogeneous catalysis, such as in hydrotreating processes, organic additives like iminodiacetic acid can modify the catalyst's surface chemistry. The mechanism involves reducing the strength of interaction between the metallic precursors and the support surface. This modulation prevents the formation of refractory phases that are difficult to activate (e.g., sulfidize), ultimately leading to higher catalytic activity. researchgate.net

Analytical and Spectroscopic Characterization of Iminodiacetic Acid Monosodium

Potentiometric and Conductometric Determination of Dissociation Constants

Potentiometric and conductometric titrations are precise and widely used methods for determining the dissociation constants (pKa values) of acids and bases. nih.govresearchgate.net In potentiometry, the change in pH of a solution is measured as a titrant is added, allowing for the calculation of pKa values from the titration curve. nih.govresearchgate.net Conductometry involves measuring the electrical conductivity of the solution, which changes as the concentration and mobility of ions are altered during titration. These methods are fundamental in characterizing the acid-base equilibria of compounds like iminodiacetic acid.

The acidic dissociation constants of weak acids are known to be dependent on temperature. rsc.org This relationship is critical for applications where temperature is not constant. For N-(2-acetamido)-iminodiacetic acid monosodium (NaADA), a structurally related compound, the second dissociation constant (pK₂) has been determined at various temperatures using electromotive-force (emf) measurements of hydrogen-silver chloride cells. scirp.orgresearchgate.net The pK₂ values for NaADA decrease as the temperature increases, indicating that the acid becomes stronger at higher temperatures. scirp.orgresearchgate.net

The relationship between the dissociation constant and temperature can be expressed by the following equation for NaADA: pK₂ = 2943.784/T - 47.05762 + 7.72703 ln T, where T is the temperature in Kelvin. scirp.org

Table 1: Temperature Dependence of the Second Dissociation Constant (pK₂) for N-(2-acetamido)-iminodiacetic acid monosodium (NaADA)

| Temperature (K) | pK₂ |

|---|---|

| 278.15 | 7.0145 |

| 283.15 | 6.9659 |

| 288.15 | 6.9205 |

| 293.15 | 6.8791 |

| 298.15 | 6.8416 |

| 303.15 | 6.8065 |

| 308.15 | 6.7764 |

| 310.15 | 6.7639 |

| 313.15 | 6.7476 |

| 318.15 | 6.7228 |

| 323.15 | 6.6996 |

| 328.15 | 6.6796 |

Source: Data from a study on the acidic dissociation constant of N-(2-acetamido)-iminodiacetic acid monosodium (ADA). scirp.orgresearchgate.net

The temperature dependence of the dissociation constant allows for the calculation of key thermodynamic parameters for the dissociation process, including the standard enthalpy change (ΔH°), standard entropy change (ΔS°), and standard heat capacity change (ΔC p°). datapdf.com These parameters provide insight into the energetics of the proton transfer reaction. For the dissociation of N-(2-acetamido)-iminodiacetic acid monosodium, these values have been derived from temperature coefficient data. scirp.org

Table 2: Standard Thermodynamic Quantities for the Dissociation of N-(2-acetamido)-iminodiacetic acid monosodium at 298.15 K (25 °C)

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Enthalpy Change (ΔH°) | 12,252 | J·mol⁻¹ |

| Entropy Change (ΔS°) | -89.9 | J·K⁻¹·mol⁻¹ |

| Heat Capacity Change (ΔC p°) | -148 | J·K⁻¹·mol⁻¹ |

Source: Derived from the temperature coefficients of the dissociation process. scirp.org

Chromatographic Methodologies for Analysis and Separation

Chromatography is a powerful separation technique used extensively for the analysis and purification of chemical compounds. For iminodiacetic acid and its derivatives, various chromatographic methods, including HPLC, ion-exchange chromatography, and capillary electrophoresis, are employed.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the determination of iminodiacetic acid. researchgate.net Since iminodiacetic acid lacks a strong chromophore, direct detection by UV-Vis is often not feasible. Therefore, pre-column derivatization is typically employed to attach a UV-absorbing or fluorescent tag to the molecule. researchgate.net

One method involves using p-toluenesulfonyl chloride (PTSC) as a derivatization reagent in an alkaline environment. researchgate.net The resulting derivative can be separated on a C18 reversed-phase column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, followed by UV detection. researchgate.net Another approach uses 2,4-dinitrofluorobenzene to create a derivative that can be analyzed by liquid chromatography. google.com These methods provide high accuracy and sensitivity for quantifying iminodiacetic acid in various samples. researchgate.netgoogle.com

Iminodiacetic acid itself is a key component in a specialized type of chromatography known as chelating ion-exchange chromatography. bestchrom.comgbiosciences.comiaea.org In this technique, iminodiacetic acid is immobilized onto a polymer resin, creating a stationary phase with chelating functional groups. gbiosciences.comiaea.orgwikipedia.org These IDA-functionalized resins have a high affinity for metal ions, particularly multivalent cations. iaea.org

The principle of separation is based on the formation of coordinate bonds between the metal ions in the mobile phase and the iminodiacetic acid moieties on the resin. bestchrom.comumbc.edu This makes IDA resins highly effective for the selective removal and concentration of trace metals from various solutions, such as in water purification and the purification of lithium brines. gbiosciences.comiaea.org

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. Iminodiacetic acid (IDA) has been utilized as a novel buffer component in capillary zone electrophoresis (CZE) for generating peptide maps of protein digests. wikipedia.orgnih.gov

In this application, IDA serves as an isoelectric buffer, operating at a low pH (around 2.33 in a 50 mM solution). nih.gov Using an IDA-based background electrolyte can lead to high-resolution separation of peptides with reduced analysis times and minimized interaction between the peptides and the capillary wall. nih.gov This demonstrates the role of iminodiacetic acid not just as an analyte, but also as a critical reagent for modulating the electrophoretic mobility of other molecules. gtilaboratorysupplies.com

Spectroscopic Techniques for Structural and Quantitative Analysis of Iminodiacetic Acid Monosodium

The characterization of iminodiacetic acid monosodium and its derivatives relies on a suite of spectroscopic techniques. These methods are crucial for elucidating molecular structure, studying the formation of metal complexes, and determining stoichiometry.

UV-Visible Spectrophotometry for Complex Formation Studies

UV-Visible spectrophotometry is a valuable technique for investigating the formation of metal complexes with iminodiacetic acid (IDA). The interaction between a metal ion and the IDA ligand often results in the formation of a colored complex, which can be detected and quantified by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

One prominent example is the study of the iron(III)-iminodiacetic acid (Fe(III)-IDA) complex. The formation and stability of this complex have been characterized using UV-Visible spectroscopy. Research has confirmed that the Fe(III)-IDA complex is stable at a pH greater than 5 and exhibits a 1:1 stoichiometry. The stability constant (Log β) for this complex has been determined to be 10.02. By monitoring the changes in the absorbance spectra at different concentrations of the ligand and metal ion, researchers can elucidate the nature of the complex.

The "mole ratio method" is a common approach used in these studies. In this method, the concentration of the metal ion is kept constant while the concentration of the ligand (IDA) is systematically varied. The absorbance of the resulting solutions is then measured at the wavelength of maximum absorbance (λmax) for the complex. A plot of absorbance versus the molar ratio of ligand to metal ion allows for the determination of the stoichiometry of the complex.

Table 1: Spectrophotometric Data for Fe(III)-Iminodiacetic Acid Complex

| Parameter | Value | Reference |

|---|---|---|

| Stoichiometry (Fe(III):IDA) | 1:1 | |

| Stability Constant (Log β) | 10.02 | |

| pH for Stability | > 5 | |

| Redox Potential | 521 mV |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of iminodiacetic acid and its derivatives. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.

For iminodiacetic acid itself, the ¹H NMR spectrum provides signals corresponding to the protons of the two methylene (B1212753) (-CH₂-) groups and the amine (-NH-) group. The chemical shifts and splitting patterns of these signals are characteristic of the molecule's structure.

NMR is particularly useful for characterizing derivatives of iminodiacetic acid, such as N-methyliminodiacetic acid. The introduction of a methyl group on the nitrogen atom leads to distinct changes in the NMR spectrum, including the appearance of a new signal for the methyl protons and shifts in the signals of the adjacent methylene protons. These changes confirm the successful modification of the parent molecule.

Derivatives of iminodiacetic acid are also used in various applications, such as hepatobiliary imaging agents when labeled with technetium-99m. NMR spectroscopy is essential in the synthesis and characterization of these complex derivatives to ensure the correct structure has been obtained before radiolabeling and subsequent use.

Table 2: Representative ¹H NMR Data

| Compound | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| Iminodiacetic acid | -CH₂- | 3.2 |

| N-Methyliminodiacetic acid | -CH₂- | 3.1 |

| N-Methyliminodiacetic acid | -CH₃ | 2.3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Characterization and Stoichiometry

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For iminodiacetic acid, the molecular weight is 133.10 g/mol . Mass spectrometry confirms this molecular weight by measuring the mass-to-charge ratio (m/z) of the ionized molecule.

Different ionization techniques can be employed. Electron ionization (EI) mass spectra of iminodiacetic acid are available in databases such as the NIST WebBook. More advanced techniques like tandem mass spectrometry (MS-MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint.

Mass spectrometry is also instrumental in confirming the stoichiometry of metal-ligand complexes. In the case of the Fe(III)-IDA complex, mass spectrometry can be used to identify the molecular ion corresponding to the 1:1 complex, corroborating the findings from UV-Visible spectrophotometry.

Furthermore, iminodiacetic acid derivatives are used in specialized mass spectrometry applications. For instance, surfaces derivatized with iminodiacetic acid can be used for sample pretreatment in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis. These surfaces can selectively capture and concentrate specific analytes, such as phosphopeptides, for subsequent MS analysis.

Table 3: Mass Spectrometry Data for Iminodiacetic Acid

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇NO₄ | |

| Molecular Weight | 133.10 g/mol | |

| Precursor m/z [M+H]⁺ (MS-MS) | 134.0448 |

Environmental Science and Remediation Research with Iminodiacetic Acid Monosodium

Adsorptive Removal of Heavy Metal Ions from Aqueous Media

The functionalization of solid supports with iminodiacetic acid groups produces adsorbents with a strong affinity for heavy metal ions. These materials are instrumental in addressing water pollution by capturing toxic metals from aqueous environments.

IDA-functionalized adsorbents have demonstrated significant efficacy in removing a range of heavy metal ions from water. The performance of these materials is often evaluated based on their adsorption capacity and percentage of metal removal.

For instance, a cation exchange resin functionalized with IDA showed a distinct hierarchy of removal efficiency for various metals, achieving 99.7% removal for Cr(VI), 65% for Ni(II), 59% for Pb(II), and 28% for Cd(II) under specific experimental conditions researchgate.netmedchemexpress.com. The high removal rate for chromium is attributed to the formation of a very stable octahedral complex with the IDA group researchgate.net. Another study utilizing IDA-modified nanoporous carbon reported high adsorption capacities of 147.4 mg/g for Pb(II), 145.1 mg/g for Cu(II), and 142.3 mg/g for Cd(II) dormaj.com.

The efficacy of these adsorbents is influenced by factors such as pH and temperature. For an IDA-functionalized D301 resin, adsorption capacities for Cu(II), Pb(II), and Cd(II) were recorded as 4.48, 2.99, and 2.26 mmol/g, respectively, at a pH of 5 and a temperature of 293 K sci-hub.se. Similarly, an IDA-functionalized hypercrosslinked polymer (IDA-HCP) exhibited a remarkable uptake capacity for Pb(II) of 1138 mg/g and also showed promising capture efficiency for Hg2+ and Cd2+ from a mixture of various metal ions nih.gov.

The following tables summarize the performance of different IDA-functionalized adsorbents for various heavy metal ions as reported in the literature.

Table 1: Percent Removal of Heavy Metals by IDA-Functionalized Cation Exchange Resin

| Metal Ion | Percent Removal (%) |

|---|---|

| Cr(VI) | 99.7 |

| Ni(II) | 65 |

| Pb(II) | 59 |

| Cd(II) | 28 |

Data sourced from a study evaluating an IDA-functionalized styrene-divinyl benzene (B151609) copolymeric resin researchgate.net.

Table 2: Adsorption Capacities of IDA-Modified Nanoporous Carbon (CMK-3)

| Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Pb(II) | 147.4 |

| Cu(II) | 145.1 |

| Cd(II) | 142.3 |

Data obtained under optimal conditions of pH 4 dormaj.com.

Table 3: Adsorption Capacities of IDA-Functionalized Resin ID301

| Metal Ion | Adsorption Capacity (mmol/g) |

|---|---|

| Cu(II) | 4.48 |

| Pb(II) | 2.99 |

| Cd(II) | 2.26 |

Data recorded at pH 5 and 293 K sci-hub.se.

The primary mechanism behind the removal of heavy metal ions by IDA-functionalized materials is chelation tandfonline.com. Iminodiacetic acid is a tridentate ligand, meaning it can bind to a central metal ion through three points of attachment: the nitrogen atom and the two oxygen atoms of the carboxylate groups nih.govresearchgate.net. This forms stable, five-membered chelate rings with the metal ion, effectively sequestering it from the solution nih.gov.

The selectivity of IDA-based adsorbents for different metal ions is largely governed by the stability of the IDA-metal ion complex formed sci-hub.se. The general order of adsorption capacity often observed is Cu(II) > Pb(II) > Cd(II) sci-hub.se. This preference can be explained by the stability constants (logK) of the respective complexes, which are 10.6 for Cu(II), 7.45 for Pb(II), and 5.7 for Cd(II) sci-hub.se. A higher stability constant indicates a stronger and more favorable interaction, leading to preferential adsorption.

Application in Water Treatment Technologies and Metal Recovery

The high efficiency and selectivity of IDA-functionalized adsorbents make them valuable materials for water treatment technologies aimed at removing toxic heavy metals nih.gov. These adsorbents can be incorporated into various systems, such as packed columns for continuous water purification researchgate.net. An important feature of these materials is their potential for regeneration and reuse. The adsorbed metal ions can typically be desorbed by treatment with an acidic solution, allowing the adsorbent to be used for multiple cycles, which significantly reduces operational costs dormaj.comnih.gov.

Beyond simple removal, these materials offer the potential for selective metal recovery from industrial wastewater or hydrometallurgical leachates researchgate.netdaneshyari.comtandfonline.com. For example, IDA chelating resins have been successfully used to recover indium from aqueous solutions containing high concentrations of iron, yielding a high-purity indium sulfate (B86663) solution researchgate.net. Similarly, these resins show a strong affinity for copper and nickel, suggesting their application in recovering these valuable metals from acidic mine drainage or other industrial process streams daneshyari.comtandfonline.com. The ability to selectively capture specific metals from a mixed-ion solution is a key advantage for resource recovery applications nih.gov.

Computational Chemistry and Theoretical Modeling of Iminodiacetic Acid Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the iminodiacetic acid molecule. A variety of computational approaches have been employed to study its electronic structure, vibrational frequencies, and reactivity descriptors.

In one comprehensive study, theoretical calculations were performed on the iminodiacetic acid molecule using different levels of theory, including Hartree-Fock (HF), Density Functional Theory (DFT) with the B3LYP functional, and semi-empirical methods (AM1, PM3, and PM6). researchgate.net These calculations provided data on geometric parameters, harmonic vibrational frequencies (IR and Raman), and NMR chemical shifts. researchgate.net While there was a strong correlation between computed and experimental vibrational frequencies at lower frequencies (<2200 cm⁻¹), the predictions were less accurate for higher frequencies. researchgate.net However, the computational methods showed better performance in predicting carbon and proton NMR chemical shifts. researchgate.net

Key electronic and reactivity parameters have been calculated for iminodiacetic acid, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electronegativity, and hardness. researchgate.net These parameters are crucial for predicting the molecule's reactivity and its potential as, for example, a corrosion inhibitor. researchgate.net

Table 1: Calculated Quantum Mechanical Parameters for Iminodiacetic Acid

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy (eHOMO) | Varies | HF, B3LYP, AM1, PM3, PM6 |

| LUMO Energy (eLUMO) | Varies | HF, B3LYP, AM1, PM3, PM6 |

| Electronegativity | Varies | HF, B3LYP, AM1, PM3, PM6 |

| Hardness | Varies | HF, B3LYP, AM1, PM3, PM6 |

Note: Specific values depend on the computational method and basis set used in the calculations. researchgate.net

DFT calculations have also been instrumental in studying the interaction of metal ions with iminodiacetic acid and its derivatives. mdpi.com These studies help in understanding the geometry and electronic structure of the resulting metal complexes. mdpi.com

Molecular Simulations of Iminodiacetate-Metal Interactions

Molecular simulations, particularly molecular dynamics (MD), are used to study the dynamic behavior of iminodiacetate (B1231623) and its interactions with metal ions in solution. These simulations provide a detailed picture of the coordination environment and dynamics of these systems over time.

MD simulations have been used to investigate the hydration of metal ions that can complex with iminodiacetate, such as Ca²⁺. slu.se These simulations, in conjunction with experimental techniques like EXAFS and large-angle X-ray scattering, provide insights into the coordination number and geometry of the metal ion's hydration shell, which is crucial for understanding the subsequent complexation with ligands like iminodiacetate. slu.se

Simulations can also model the interaction of iminodiacetate with metal surfaces. For instance, molecular dynamic simulations have been carried out to investigate the interaction of related molecules with aluminum surfaces, providing insights into their potential as corrosion inhibitors. researchgate.net These simulations help to understand the adsorption mechanism and the orientation of the molecule on the metal surface.

The principles from simulations of other metal-ligand systems, such as metal-imidazole complexes, are also relevant. sns.it These studies develop and validate force fields for accurately modeling the non-bonded interactions between the metal ion and the ligating atoms, which is essential for predicting the structure and stability of the complexes in aqueous environments. sns.it

Prediction of Complex Stability and Reaction Pathways

Theoretical models are widely used to predict the stability of metal-iminodiacetate complexes and to elucidate potential reaction pathways.

DFT calculations are a primary tool for predicting the stability and structure of metal complexes. mdpi.com By optimizing the geometry of different potential coordination isomers, researchers can determine the most stable structures and predict their properties. mdpi.com For example, DFT has been used to study the complexation of Rh(III) and Ir(III) ions with iminodiacetic acid and its phosphonate derivatives, providing reliable results on the coordination modes and stability of the resulting complexes in aqueous solution. mdpi.com The effect of the solvent is often included in these calculations using models like the SMD model to provide more accurate predictions of solvation free energy. mdpi.com

Table 2: Examples of Theoretically Predicted Properties for Metal-Iminodiacetate Systems

| Property | Method | Application |

|---|---|---|

| Complex Stoichiometry | DFT, pH-potentiometry | Determining the ratio of metal to ligand in stable complexes. mdpi.com |

| Complex Stability Constants | DFT | Quantifying the thermodynamic stability of metal-iminodiacetate complexes in solution. mdpi.com |

| Coordination Geometry | DFT, EXAFS | Predicting the 3D arrangement of the iminodiacetate ligand around the central metal ion. mdpi.comslu.se |

These computational approaches allow for the systematic investigation of a wide range of metal ions and reaction conditions, guiding experimental work and providing a deeper understanding of the chemical behavior of iminodiacetic acid and its derivatives.

Q & A

Q. What experimental methods are used to determine the dissociation constants (pK) of ADA, and how does temperature influence these values?

The second dissociation constant (pK₂) of ADA is measured using hydrogen-silver chloride cells without liquid junctions, ensuring high precision in potentiometric measurements . The pK₂ at 298.15 K is 6.8416 ± 0.0004, with temperature dependence modeled by the equation:

where is temperature in Kelvin. This method accounts for ionic strength effects using extended Debye-Hückel theory, critical for physiological buffer design .

Table 1: pK₂ Values of ADA at Selected Temperatures

| Temperature (K) | pK₂ Value (± SD) |

|---|---|

| 278.15 | 7.215 ± 0.001 |

| 298.15 | 6.842 ± 0.0004 |

| 328.15 | 6.398 ± 0.002 |

| Source: Derived from Equations in |

Q. How is ADA synthesized, and what parameters optimize its yield?

ADA is synthesized via catalytic esterification of iminodiacetic acid using ammonium ferric sulfate dodecahydrate. Key parameters include:

- Catalyst loading : 2 g per 1 mol of iminodiacetic acid.

- Molar ratio : 1:8 (acid:ethanol).

- Reaction time : 3 hours, achieving >85% conversion . Alternative routes involve ammonolysis of chloroacetic acid with calcium hydroxide, optimized at a 1:0.9:2.4 molar ratio (chloroacetic acid:NH₃:Ca(OH)₂) .

Q. Why is ADA a preferred buffer in physiological pH studies, and how does it compare to alternatives like Tricine or BICINE?

ADA buffers are effective in the pH 6.5–7.5 range, ideal for mimicking biological fluids. Its lower enthalpy change () compared to Tricine () ensures reduced temperature sensitivity, critical for enzyme studies . ADA’s zwitterionic structure minimizes ionic interference in metal-binding assays, unlike sulfonic acid-based buffers .

Advanced Research Questions

Q. What thermodynamic parameters govern ADA dissociation, and how are they derived experimentally?

Thermodynamic quantities () are calculated from temperature-dependent pK₂ data using:

At 298.15 K:

Q. How do discrepancies in reported pK₂ values for ADA arise, and what methodological refinements resolve them?

Variations in pK₂ (e.g., 6.8416 vs. 6.844 in Ag-AgBr systems) stem from electrode type and ionic strength corrections. Replacing Ag-AgBr electrodes with Ag-AgCl and using NaCl instead of KBr reduces liquid junction potentials, improving accuracy to ±0.0004 . Discrepancies >0.01 units often arise from neglecting activity coefficients in high-ionic-strength media .

Q. How does ADA’s molecular structure enhance its metal-chelating selectivity for Fe²⁺/Zn²⁺ in chromatography?

ADA’s two carboxylate groups and tertiary amine form a tridentate ligand, favoring octahedral coordination with divalent cations. Competitive elution studies show higher binding affinity for Fe²⁺ () vs. Zn²⁺ () at pH 7.0, attributed to charge density differences. This property is exploited in immobilized metal affinity chromatography (IMAC) for protein purification .

Table 2: Metal-Binding Affinity of ADA

| Metal Ion | Binding Affinity (, M) | Optimal pH |

|---|---|---|

| Fe²⁺ | 6.5–7.5 | |

| Zn²⁺ | 6.0–7.0 | |

| Cu²⁺ | 5.5–6.5 | |

| Source: Compiled from |

Methodological Notes

- Potentiometric Precision : Use Ag-AgCl electrodes with NaCl electrolytes to minimize junction potentials .

- Synthesis Optimization : Monitor reaction progress via HPLC (C18-PAQ columns) to quantify iminodiacetic acid derivatives .

- Thermodynamic Modeling : Apply Ives-Moseley equations to correlate pK₂ with temperature, ensuring regression errors <0.001 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.